molecular formula C14H16O3 B8697797 Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate

Cat. No.: B8697797
M. Wt: 232.27 g/mol
InChI Key: IQYXQOWNRBJGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound, in particular, is characterized by its unique cyclopropyl and phenyl groups attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate typically involves the esterification of 3-(2-phenyl-1-cyclopropyl)-3-oxo-propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(2-phenyl-1-cyclopropyl)-3-oxo-propanoic acid.

    Reduction: Ethyl 3-(2-phenyl-1-cyclopropyl)-3-hydroxy-propanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the manufacture of fragrances and flavorings due to its ester group.

Mechanism of Action

The mechanism by which Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The cyclopropyl and phenyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: Lacks the cyclopropyl group.

    Ethyl 3-(2-phenyl-1-cyclopropyl)-3-hydroxy-propanoate: Contains a hydroxyl group instead of a keto group.

    Methyl 3-(2-phenyl-1-cyclopropyl)-3-oxo-propanoate: Contains a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate is unique due to the presence of both cyclopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that are not observed in similar compounds.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 3-oxo-3-(2-phenylcyclopropyl)propanoate

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-8-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3

InChI Key

IQYXQOWNRBJGSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-phenyl-1-cyclopropanecarboxylic acid chloride (15 g) in 1,2-dichloroethane (70 ml) is added at 0° C. to a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 12 g) and pyridine (13.2 g) in 1,2-dichloroethane (70 ml) and the solution is stirred at room temperature for one hour. A 2N water solution of H2SO4 (20 ml) is then added, the two layers are separated and the organic phase is washed twice with water (50 ml), dryed on Na2SO4 and evaporated in vacuum. The residue is dissolved in EtOH (150 ml), heated to the reflux temperature for two hours and evaporated to dryness to give almost pure ethyl 3-(2-phenyl-1-cyclopropyl)-3-oxo-propanoate (21 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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